Several N-4-arylpiperazin-1-yl 2-aza-1,3-dioxospiro[4.4]non-2-yl- and [4.5]dec-2-yl- propionamides, structurally related to 2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo-, exhibited promising anticonvulsant activity []. These compounds were evaluated for their ability to protect against seizures induced by maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) []. Compounds with specific substitutions on the arylpiperazine moiety demonstrated significant protection in the MES screening, indicating their potential as anticonvulsant agents [].
The synthesis of oxazin analogs of thio-4-azaspiro[4.5]decan-3-one has been reported for their potential antimicrobial activity []. These compounds, containing a 2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo-like core, were tested against various bacterial strains, including S. aureus, E. coli, P. aeruginosa, and B. subtilis []. Notably, some of these analogs exhibited moderate to good activity against the tested microbes, highlighting their potential as antimicrobial agents [].
Benzimidazole-containing derivatives of 2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo- have been synthesized and evaluated for their nematicidal activity []. These compounds were designed based on the known biological activities of both benzimidazoles and spirocyclic systems []. The synthesized compounds were screened against specific nematodes, and their activity profiles were determined [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7